Clomipramine hydrochloride

Vue d'ensemble

Description

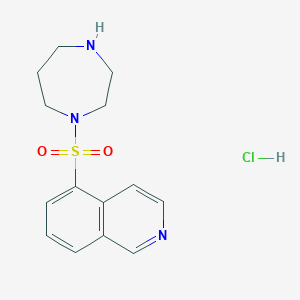

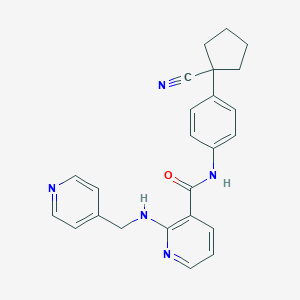

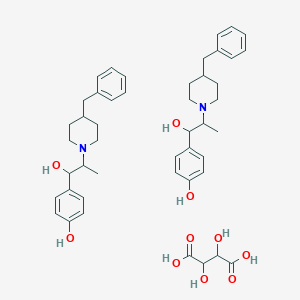

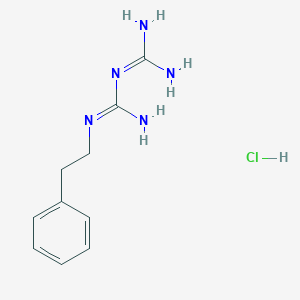

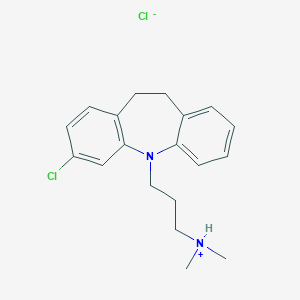

Clomipramine hydrochloride (CLP) is a tricyclic antidepressant known for its effects on neurotransmitter reuptake in the central nervous system. Its primary use is in the treatment of obsessive-compulsive disorder (OCD) and depression. The compound is a tertiary amine salt derivative of dibenzazepine and demonstrates a complex interaction with the body's neurochemistry, particularly affecting serotonin and norepinephrine levels (Papich, 2020).

Synthesis Analysis

The synthesis of clomipramine involves the incorporation of specific atoms into the molecule, enhancing its pharmacological activity. For instance, the synthesis of deuterium-labelled clomipramine has been described, where eight deuterium atoms are specifically incorporated into the nonaromatic part of the molecule, including the dimethylaminopropyl side chain and positions of the molecule (Chaudhuri et al., 1981).

Molecular Structure Analysis

Clomipramine hydrochloride's molecular structure facilitates its amphiphilic nature, allowing self-aggregation and interaction with various substrates and ions in the body. This molecular arrangement contributes to its clouding behavior in solution and its interaction with pharmaceutical excipients, illustrating the compound's complex physicochemical properties and its interaction with biological molecules (Rub et al., 2013).

Chemical Reactions and Properties

Clomipramine hydrochloride's chemical behavior is influenced by its interaction with surfactants and ureas, affecting its cloud point in solutions. This interaction demonstrates the compound's responsive nature to environmental changes, such as pH shifts and the presence of certain chemical groups, which can increase or decrease the cloud point of its solutions, affecting its physical state and solubility (Naqvi et al., 2010).

Physical Properties Analysis

The physical properties of clomipramine hydrochloride, such as its phase separation temperature (cloud point), are significantly influenced by its amphiphilic nature and the presence of additives. These properties are critical for understanding the drug's behavior in pharmaceutical formulations and its interaction with biological membranes (Naqvi et al., 2012).

Chemical Properties Analysis

The chemical properties of clomipramine hydrochloride, including its reactivity with serum albumins and formation of ion-pair complexes, are essential for its pharmacokinetic and pharmacodynamic profiles. These interactions affect the drug's bioavailability, distribution, metabolism, and excretion, ultimately influencing its therapeutic efficacy and safety profile (Rub et al., 2017).

Applications De Recherche Scientifique

Treatment of REM Sleep Disorders : Shapiro (1975) reported that clomipramine hydrochloride effectively treats cataplexy, sleep paralysis, and hypnagogic hallucinations in patients with rapid-eye-movement (REM) sleep disorders, although it can cause impotence in male patients (Shapiro, 1975).

Obsessive-Compulsive Disorder in Children and Adolescents : A multicenter trial by Deveaugh-Geiss et al. (1992) found that clomipramine hydrochloride effectively reduces symptoms of obsessive-compulsive disorder in this demographic, with well-tolerated side effects (Deveaugh-Geiss et al., 1992).

Agoraphobia and Depression in Women : According to Johnston, Troyer, and Whitsett (1988), clomipramine hydrochloride significantly improves symptoms of agoraphobia, depression, and dysphoria in women compared to placebo (Johnston et al., 1988).

Mechanism of Action : Papich (2020) describes clomipramine hydrochloride as acting by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, enhancing their effects (Papich, 2020).

Limitations Due to Side Effects : Peters, Davis, and Austin (1990) note that while clomipramine hydrochloride is effective in treating obsessive-compulsive disorder, its use may be limited due to common side effects like sexual dysfunction and seizures (Peters et al., 1990).

Dose-Response Relationship : Kelly and Myers (1990) found that the response to clomipramine hydrochloride in obsessive-compulsive disorder is most often associated with doses over 75 mg/d and up to 250 mg daily (Kelly & Myers, 1990).

Liver Enzymes and DNA Damage : Agha, Youness, and Hassanane (2013) observed that clomipramine hydrochloride can increase liver enzymes and DNA damage, but these effects improve after 4 weeks of withdrawal (Agha et al., 2013).

Treatment of Autistic Disorder : Gordon et al. (1993) reported that clomipramine hydrochloride is more effective than desipramine for treating obsessive-compulsive and stereotyped motor behaviors in autistic disorder, without significant differences between the two drugs (Gordon et al., 1993).

Therapeutic Targets in Malignant Glioma : Parker and Pilkington (2006) found that clomipramine hydrochloride showed the lowest apoptotic threshold in malignant glioma cell lines, suggesting potential therapeutic targets (Parker & Pilkington, 2006).

Tourette's Syndrome Treatment : Donahoe, Meador, Fortune, and Llorena (1991) successfully treated a Tourette's patient with clomipramine hydrochloride, providing relief from both Tourette's and Obsessive-Compulsive Disorder (Donahoe et al., 1991).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-49-1 (Parent) | |

| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042633 | |

| Record name | Clomipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clomipramine hydrochloride | |

CAS RN |

17321-77-6 | |

| Record name | Clomipramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomipramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomipramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomipramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.